molecular formula C21H24N4O3 B6439552 4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one CAS No. 2549011-25-6

4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one

Cat. No.: B6439552
CAS No.: 2549011-25-6
M. Wt: 380.4 g/mol
InChI Key: MEBNQRWCWQKIEK-UHFFFAOYSA-N
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Description

The compound 4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one features a hybrid heterocyclic architecture comprising a piperidin-2-one core linked to a pyrrolidine ring via a carbonyl group. The pyrrolidine moiety is further substituted with a [(6-phenylpyridazin-3-yl)oxy]methyl group, introducing aromatic and hydrogen-bonding functionalities. The compound’s conformational flexibility, influenced by puckering in the pyrrolidine and piperidine rings, may play a critical role in its interactions with biological targets .

Properties

IUPAC Name

4-[3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidine-1-carbonyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c26-19-12-17(8-10-22-19)21(27)25-11-9-15(13-25)14-28-20-7-6-18(23-24-20)16-4-2-1-3-5-16/h1-7,15,17H,8-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBNQRWCWQKIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one typically involves multiple synthetic steps:

  • Starting Materials: : Synthesis begins with commercially available precursors such as 6-phenylpyridazine, pyrrolidine, and piperidin-2-one.

  • Initial Reactions: : The initial steps often include the formation of the pyridazinyl-pyrrolidine intermediate through nucleophilic substitution reactions.

  • Linkage Formation: : The next phase involves attaching the intermediate to the piperidinone unit, using coupling reactions facilitated by suitable catalysts and solvents.

  • Final Assembly: : The final compound is obtained through purification processes such as crystallization or chromatography.

Industrial Production Methods

In industrial settings, the production process is scaled up to accommodate larger volumes while maintaining consistency and purity. This involves:

  • Optimizing Reaction Conditions: : Factors such as temperature, pressure, and time are fine-tuned.

  • Automated Systems: : Use of automated synthesis and purification systems to enhance efficiency.

  • Quality Control: : Rigorous quality control measures, including spectral analysis (e.g., NMR, IR) and chromatography, ensure the final product's integrity.

Chemical Reactions Analysis

Types of Reactions

4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one undergoes various chemical reactions:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions using agents like sodium borohydride yield reduced forms of the compound.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can modify functional groups within the compound.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

  • Oxidized Derivatives: : Formation of hydroxylated or ketone variants.

  • Reduced Forms: : Generation of alcohols or amines.

  • Substituted Compounds: : Introduction of new functional groups, enhancing the compound's versatility.

Scientific Research Applications

In Chemistry

  • Catalysis: : Used as a catalyst in organic synthesis reactions.

  • Material Science: : Incorporated into polymer matrices to enhance material properties.

In Biology

  • Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, aiding in biochemical studies.

  • Cellular Studies: : Utilized in research on cellular signaling pathways.

In Medicine

  • Drug Development: : Explored as a lead compound for developing new pharmaceuticals targeting neurological and inflammatory conditions.

In Industry

  • Polymer Additives: : Enhances the properties of industrial polymers.

  • Chemical Sensors: : Used in the development of sensors for detecting chemical changes.

Mechanism of Action

4-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)piperidin-2-one exerts its effects through various mechanisms:

  • Enzyme Interaction: : Binds to active sites of enzymes, inhibiting their activity.

  • Molecular Pathways: : Modulates signaling pathways involved in inflammation and cell proliferation.

  • Receptor Binding: : Interacts with cellular receptors, altering cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules from the evidence, focusing on substituent effects, ring systems, and synthetic strategies.

(R)-1-(4-((3',5'-Dichloro-[1,1'-biphenyl]-4-yl)methyl)-4-(3-(hydroxymethyl)pyrrolidine-1-carbonyl)piperidin-1-yl)-2-methoxyethanone

  • A methoxyethanone group replaces the piperidin-2-one core, altering hydrogen-bonding capacity and solubility. The hydroxymethyl-pyrrolidine substituent may increase polarity compared to the target compound’s [(6-phenylpyridazin-3-yl)oxy]methyl group.
  • Synthesis : Prepared via HATU/DIEA-mediated coupling (72% yield), suggesting efficient amide bond formation .

6-(3-{[(6-tert-Butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one (BK80287)

  • Key Differences :
    • A bulkier tert-butyl group replaces the phenyl substituent on the pyridazine ring, likely increasing steric hindrance and metabolic stability.
    • The dihydropyridazin-3-one core differs from piperidin-2-one, reducing ring strain but limiting hydrogen-bonding sites.

2-(4-{[(5,6-Dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyrimidine (BK80322)

  • Key Differences :
    • A pyrimidine ring replaces the pyridazine, altering electronic properties (pyrimidine has two meta-positioned nitrogen atoms).
    • Methyl groups on the pyrimidine may enhance membrane permeability via increased hydrophobicity.

N-(4-Chloro-3-fluorophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide (BK80325)

  • Key Differences: A halogenated (Cl, F) aryl acetamide replaces the pyrrolidine-piperidinone scaffold, introducing strong electron-withdrawing effects. The cyclopropyl group on pyridazine may enhance conformational rigidity.

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